Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-
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Overview
Description
1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone typically involves the condensation of 1H-indole-3-carbaldehyde with 4-aminoacetophenone. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions. The process can be summarized as follows:
Condensation Reaction: The reaction between 1H-indole-3-carbaldehyde and 4-aminoacetophenone in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically conducted at a temperature range of 60-80°C for several hours to ensure complete conversion.
Chemical Reactions Analysis
1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and viral infections.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes, receptors, and proteins within cells. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication.
Pathways Involved: The compound can modulate signaling pathways, such as the apoptotic pathway, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone can be compared with other similar indole derivatives:
1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: This compound has a similar structure but includes a sulfonyl group, which may confer different biological activities.
1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone: Another similar compound with an ethylphenylsulfonyl group, showing distinct properties compared to the parent compound.
N’-((2-Phenyl-1H-indol-3-yl)methylene)phenyl-1H-indole-2-carbohydrazide: This derivative has been studied for its antimycobacterial activity, highlighting the diverse applications of indole derivatives
Properties
CAS No. |
88701-57-9 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[4-(1H-indol-3-ylmethylideneamino)phenyl]ethanone |
InChI |
InChI=1S/C17H14N2O/c1-12(20)13-6-8-15(9-7-13)18-10-14-11-19-17-5-3-2-4-16(14)17/h2-11,19H,1H3 |
InChI Key |
CFUFBQHNLVXLCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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